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7-Amino-1,2-dimethylquinolin-4(1H)-one

Catalog No.
S12570972
CAS No.
M.F
C11H12N2O
M. Wt
188.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Amino-1,2-dimethylquinolin-4(1H)-one

Product Name

7-Amino-1,2-dimethylquinolin-4(1H)-one

IUPAC Name

7-amino-1,2-dimethylquinolin-4-one

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c1-7-5-11(14)9-4-3-8(12)6-10(9)13(7)2/h3-6H,12H2,1-2H3

InChI Key

XDZVVMPPHOJIEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1C)C=C(C=C2)N

7-Amino-1,2-dimethylquinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family, characterized by a quinoline backbone with amino and dimethyl substituents. Its molecular formula is C10H10N2OC_{10}H_{10}N_{2}O, and it features an amino group at the 7-position, a keto group at the 4-position, and two methyl groups at the 1 and 2 positions. This unique structure contributes to its distinct chemical properties and biological activities.

, including:

  • Oxidation: The compound can be oxidized to form derivatives such as quinoline-4,7-dione.
  • Reduction: Reduction reactions can convert the keto group into an alcohol, yielding 7-amino-1,2-dimethylquinolin-4-ol.
  • Electrophilic Substitution: The presence of the amino group allows for electrophilic substitution reactions at various positions on the quinoline ring.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

The biological activity of 7-amino-1,2-dimethylquinolin-4(1H)-one has been explored in various studies. It exhibits:

  • Antimicrobial Properties: The compound has shown effectiveness against a range of bacteria and fungi.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction.
  • Enzyme Inhibition: It acts as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .

Several synthesis methods have been developed for 7-amino-1,2-dimethylquinolin-4(1H)-one:

  • Cyclization of Amino Ketones: This method involves the cyclization of specific amino ketones under acidic conditions, often using concentrated sulfuric acid as a catalyst.
  • One-Pot Synthesis: A more recent approach utilizes a one-pot reaction involving readily available starting materials and catalysts like ammonium acetate. This method simplifies the synthesis process and enhances yield .
  • Functional Group Transformations: Existing quinoline derivatives can be modified through functional group transformations to yield 7-amino-1,2-dimethylquinolin-4(1H)-one.

The compound has several applications in scientific research and potential therapeutic areas:

  • Pharmaceutical Development: Due to its biological activities, it is being investigated as a lead compound for developing new antimicrobial and anticancer drugs.
  • Chemical Research: It serves as an important intermediate in synthesizing other complex quinoline derivatives.
  • Biological Studies: Its unique properties make it a valuable tool in studying enzyme inhibition and metabolic pathways .

Interaction studies have indicated that 7-amino-1,2-dimethylquinolin-4(1H)-one interacts with various biological targets:

  • Protein Binding: The compound has shown significant binding affinity to certain proteins involved in drug metabolism.
  • Synergistic Effects: When used in combination with other drugs, it may enhance therapeutic efficacy against resistant strains of bacteria or cancer cells.

These interactions are crucial for understanding how this compound can be effectively utilized in medicinal chemistry .

Several compounds share structural similarities with 7-amino-1,2-dimethylquinolin-4(1H)-one. Here are some notable examples:

Compound NameKey Features
QuinolineParent compound of the quinoline family
2-MethylquinolineMethyl group at the 2 position
4-MethylquinolineMethyl group at the 4 position
Quinolin-4(1H)-oneLacks methyl groups but retains a keto group
6-AminoquinolineContains an amino group but differs in ring structure

Uniqueness

The unique combination of methyl groups at positions 1 and 2 along with an amino group at position 7 distinguishes 7-amino-1,2-dimethylquinolin-4(1H)-one from its analogs. This structural configuration contributes to its distinct chemical reactivity and biological properties, making it a valuable compound for further research in medicinal chemistry .

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

188.094963011 g/mol

Monoisotopic Mass

188.094963011 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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